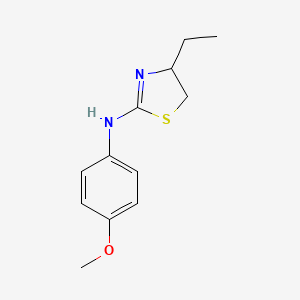![molecular formula C7H11ClN2S B2651557 [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride CAS No. 60481-33-6](/img/structure/B2651557.png)
[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride
概要
説明
[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride: is a chemical compound with the molecular formula C7H11ClN2S. It is commonly used in pharmaceutical research and various chemical synthesis processes. The compound is known for its unique structural properties, which include a methylsulfanyl group attached to a phenyl ring, and a hydrazine moiety, making it a versatile intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride typically involves the reaction of 2-(methylsulfanyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions: [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
科学的研究の応用
Chemistry: In chemistry, [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: The compound is used in biological research to study enzyme interactions and metabolic pathways. It serves as a probe to investigate the activity of specific enzymes and their inhibitors .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its role in the development of new drugs targeting specific diseases .
Industry: Industrially, the compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its unique chemical properties make it a valuable component in various industrial processes .
作用機序
The mechanism of action of [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to changes in metabolic pathways and cellular processes .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound inhibits enzymes involved in metabolic pathways.
Signal Transduction: It can affect signal transduction pathways by modulating the activity of key signaling molecules.
類似化合物との比較
[2-(Methylsulfanyl)phenyl]hydrazine: Similar structure but without the hydrochloride group.
[2-(Methylsulfanyl)phenyl]amine: Lacks the hydrazine moiety.
[2-(Methylsulfanyl)phenyl]sulfone: Contains a sulfone group instead of hydrazine.
Uniqueness: [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride is unique due to its combination of a methylsulfanyl group and a hydrazine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
(2-methylsulfanylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWQRTCWYGSKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2651475.png)
![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2651477.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2651478.png)
![3-benzyl-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2651479.png)
![4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2651484.png)


![tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2651487.png)
![7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2651488.png)


![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2651492.png)

